Superior Fluorescent Signal Intensity in Microarrays: AA-UTP vs. Cy-UTP
In a head-to-head comparison for labeling cRNA for microarray applications, the indirect labeling method using AA-UTP sodium salt yielded significantly higher fluorescent signals than direct incorporation of Cy-UTP analogs [1]. The study quantifies this improvement by measuring the degree of labeling (dye incorporation per nucleotide) and resultant fluorescent hybridization signals [1].
| Evidence Dimension | Degree of fluorescent labeling and signal intensity |
|---|---|
| Target Compound Data | 2- to 3-fold higher labeling and fluorescent signal |
| Comparator Or Baseline | Direct incorporation of Cy-UTP |
| Quantified Difference | 2- to 3-fold increase |
| Conditions | Indirect labeling of cRNA with AA-UTP and subsequent conjugation to Cy dyes vs. direct incorporation of Cy-UTP, analyzed on 7.5K 65mer murine oligonucleotide arrays. |
Why This Matters
This demonstrates a clear, quantitative advantage in sensitivity and data quality for gene expression profiling, a critical factor for researchers selecting labeling methods.
- [1] Fluorescent labelling of cRNA for microarray applications. Nucleic Acids Research, 2003, 31(5). https://scienceplus.abes.fr/describe/?url=http://hub.abes.fr/oup/periodical/nar/2003/volume_31/issue_5/101093nargng020/w&distinct=1 View Source
